molecular formula C13H13BrFN3O B12989449 (R)-9-Bromo-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile

(R)-9-Bromo-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile

Cat. No.: B12989449
M. Wt: 326.16 g/mol
InChI Key: CHKAECVNXYLLQH-SNVBAGLBSA-N
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Description

“®-9-Bromo-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile” is a complex heterocyclic compound with a fused pyrazino-oxazepine ring system. Let’s break down its structure:

  • The compound contains a pyrazino ring (a six-membered ring with two nitrogen atoms) fused with an oxazepine ring (a seven-membered ring containing one nitrogen and one oxygen atom).
  • The stereochemistry is specified as “®,” indicating the absolute configuration of the chiral center.

Preparation Methods

Synthetic Routes

The synthesis of this compound involves several steps

  • Construction of the Pyrazino Ring:

    • Start with a suitable precursor containing a pyrazine ring.
    • Introduce the fluorine and bromine substituents at specific positions using appropriate reagents (e.g., NBS for bromination and a fluorinating agent for fluorination).
  • Formation of the Oxazepine Ring:

    • Cyclization of the pyrazino intermediate with a nitrile group to form the oxazepine ring.
    • The stereochemistry at the chiral center is crucial for obtaining the desired enantiomer.

Industrial Production Methods

Industrial-scale production methods would likely involve optimization of the synthetic route, scalability, and cost-effectiveness. Collaboration with pharmaceutical companies or research institutions would be necessary for large-scale production.

Chemical Reactions Analysis

Reactions and Major Products

    Bromination and Fluorination:

Scientific Research Applications

  • Medicinal Chemistry:

    • Exploration of its pharmacological properties, including potential drug-like effects.
    • Investigation of its interactions with biological targets (receptors, enzymes, etc.).
  • Materials Science:

    • Study of its physical properties and potential use in materials (e.g., polymers, coatings).

Mechanism of Action

The exact mechanism of action remains speculative due to limited data. researchers would explore:

    Target Identification:

Comparison with Similar Compounds

While direct comparisons are challenging without specific analogs, we can highlight its uniqueness:

    Structural Features:

Properties

Molecular Formula

C13H13BrFN3O

Molecular Weight

326.16 g/mol

IUPAC Name

(4aR)-8-bromo-7-fluoro-2,3,4,4a,5,11-hexahydro-1H-pyrazino[2,1-c][1,4]benzoxazepine-9-carbonitrile

InChI

InChI=1S/C13H13BrFN3O/c14-11-8(4-16)3-9-6-18-2-1-17-5-10(18)7-19-13(9)12(11)15/h3,10,17H,1-2,5-7H2/t10-/m1/s1

InChI Key

CHKAECVNXYLLQH-SNVBAGLBSA-N

Isomeric SMILES

C1CN2CC3=CC(=C(C(=C3OC[C@H]2CN1)F)Br)C#N

Canonical SMILES

C1CN2CC3=CC(=C(C(=C3OCC2CN1)F)Br)C#N

Origin of Product

United States

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